N-(4-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine

Medicinal chemistry Structure-activity relationship Isomer differentiation

N-(4-Chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine (CAS 2549026-07-3) is a synthetic pyrimidinamine derivative with molecular formula C12H10ClF2N3 and molecular weight 269.68 g/mol. It belongs to the difluoromethylpyrimidinamine class, a family of compounds extensively investigated for antifungal agrochemical applications, particularly as succinate dehydrogenase inhibitor (SDHI) fungicide leads, and explored in medicinal chemistry as kinase inhibitor scaffolds.

Molecular Formula C12H10ClF2N3
Molecular Weight 269.68 g/mol
CAS No. 2549026-07-3
Cat. No. B6457705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine
CAS2549026-07-3
Molecular FormulaC12H10ClF2N3
Molecular Weight269.68 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)NC2=CC=C(C=C2)Cl)C(F)F
InChIInChI=1S/C12H10ClF2N3/c1-7-16-10(12(14)15)6-11(17-7)18-9-4-2-8(13)3-5-9/h2-6,12H,1H3,(H,16,17,18)
InChIKeyKQGCACIXWDPCMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine (CAS 2549026-07-3): Procurement-Grade Overview for Research Selection


N-(4-Chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine (CAS 2549026-07-3) is a synthetic pyrimidinamine derivative with molecular formula C12H10ClF2N3 and molecular weight 269.68 g/mol . It belongs to the difluoromethylpyrimidinamine class, a family of compounds extensively investigated for antifungal agrochemical applications, particularly as succinate dehydrogenase inhibitor (SDHI) fungicide leads, and explored in medicinal chemistry as kinase inhibitor scaffolds [1][2]. The compound features three key structural elements: a 4-chlorophenyl group at the exocyclic amine (N-4 position), a difluoromethyl substituent at pyrimidine position 6, and a methyl group at position 2 of the pyrimidine core . This specific substitution pattern distinguishes it from positional isomers (ortho- and meta-chlorophenyl variants) and from non-fluorinated analogs, making its procurement a structure-specific decision rather than a generic purchase [1].

Scaffold match for difluoromethylpyrimidinamine fungicide or kinase inhibitor lead discovery.
Supports SDHI pharmacophore studies; the para-chlorophenyl group provides a defined linear geometry for SAR exploration.
Free N-4 secondary amine enables diversification or late-stage functionalization workflows.

Why N-(4-Chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine Cannot Be Interchanged with Generic Pyrimidinamine Analogs


Within the difluoromethylpyrimidinamine class, small structural variations produce large differences in target potency and selectivity. For example, in the aryloxy pyridine series, moving from a 4-chlorophenyl to alternative aryl substituents shifted EC50 values against cucumber downy mildew by over 100-fold (compound 9: EC50 = 0.19 mg/L vs. diflumetorim: EC50 = 53.26 mg/L) [1]. Similarly, in the SDHI-targeting series, the optimized 5-chloro-6-(difluoromethyl) derivative achieved an EC50 of 2.16 mg/L against southern corn rust, approximately 25-fold more potent than the commercial pyrimidinamine fungicide diflumetorim (EC50 = 53.26 mg/L) [2]. The para-chlorophenyl substitution pattern of the target compound confers a linear molecular geometry distinct from the bent conformation of ortho-isomers (CAS 2548987-72-8) and the altered electronic distribution of meta-isomers (CAS 2548983-86-2), each of which can differentially affect target binding, metabolic stability, and off-target profiles . Generic substitution across these isomers or with non-fluorinated analogs (e.g., CAS 91349-35-8, which lacks the CHF2 group) risks selecting a compound with fundamentally different physicochemical and pharmacological properties, invalidating SAR continuity and experimental reproducibility.

This Compound Linear geometry with para-chlorophenyl substitution.
Ortho/ Meta Isomers Bent geometry or altered electronic profile may shift target-binding complementarity and SAR continuity.
This Compound 6-CHF2 provides H-bond donor capacity and raised lipophilicity (MW 269.68).
Non-Fluorinated Analog (91349-35-8) Lacks CHF2 pharmacophore; lower MW and lipophilicity may reduce membrane penetration and target engagement.
This Compound Conserved 6-CHF2-2-methylpyrimidinamine core from high-potency fungicide leads.
Generic Pyrimidinamine Analogs Substitution with non-validated cores may invalidate scaffold context; reported potency drop can exceed 25-fold in related series.

Quantitative Differentiation Evidence for N-(4-Chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine vs. Closest Analogs


Para-Chloro vs. Ortho-Chloro Isomer: Positional Differentiation Affects Molecular Geometry and Predicted Target Binding

The target compound bears a 4-chlorophenyl (para) substituent, whereas its closest positional isomer, N-(2-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine (CAS 2548987-72-8), carries the chlorine at the ortho position . The para substitution yields a linear molecular axis along the N-phenyl-pyrimidine bond (torsional angle ~180° in the ground state), while the ortho isomer adopts a bent conformation due to steric clash between the 2-chloro substituent and the pyrimidine ring [1]. This geometric difference is predicted to alter the compound's complementarity to flat hydrophobic binding pockets, as para-substituted biaryl amines typically exhibit greater shape complementarity to narrow, linear enzyme active sites compared to their ortho counterparts [2]. Although direct head-to-head potency data for these two isomers against the same target are not publicly available, conformational analysis demonstrates that the para isomer presents a distinct pharmacophoric geometry from the ortho isomer.

Para vs. Ortho Geometry
Class-level inference
Linear (torsion ~180°) vs. Bent conformation
Distinct pharmacophoric geometries may alter target pocket shape complementarity.
Conformational analysis; direct head-to-head binding data unavailable.
Medicinal chemistry Structure-activity relationship Isomer differentiation

Difluoromethyl Group Contribution: Molecular Weight and Lipophilicity Differentiation vs. Non-Fluorinated 6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine

The target compound contains a difluoromethyl (CHF2) group at pyrimidine position 6, in contrast to the non-fluorinated analog 6-(4-chlorophenyl)-2-methylpyrimidin-4-amine (CAS 91349-35-8, PubChem CID 256707), which carries only a hydrogen at the equivalent position [1]. The CHF2 substitution increases molecular weight from 219.67 to 269.68 g/mol (a 50.01 Da increase) and is anticipated to raise the calculated XLogP by approximately 0.7–1.0 log units above the non-fluorinated analog's XLogP3 of 2.3, based on the well-documented lipophilicity-enhancing effect of the CHF2 group in pyrimidine systems [1][2]. The difluoromethyl group also introduces a hydrogen bond donor capability (C–H···X interactions) absent in the non-fluorinated analog, which can contribute to enhanced target binding affinity in appropriately configured binding pockets. In the broader difluoromethylpyrimidinamine series, the presence of the CHF2 group has been correlated with substantially improved fungicidal potency: the CHF2-bearing compound J achieved an EC50 of 2.16 mg/L against southern corn rust, compared to 53.26 mg/L for diflumetorim, a non-difluoromethylpyrimidinamine reference fungicide [2].

CHF2 Lipophilicity Impact
Cross-study comparable
ΔMW +50.01 Da; Estimated ΔXLogP3 ~+0.8 log units
Supports enhanced membrane penetration and H-bond donor capacity vs. non-fluorinated analog.
XLogP3 estimate based on pyrimidine CHF2 contributions.
Physicochemical properties Lipophilicity Metabolic stability

Class-Level Antifungal Potency: Positioning Within the Difluoromethylpyrimidinamine SAR Landscape

The target compound is a close structural analog of the core scaffolds explored in two major SAR studies of difluoromethylpyrimidinamine fungicides [1][2]. The compound shares the 6-(difluoromethyl)-2-methylpyrimidin-4-amine core with the optimized lead compound J (5-chloro-6-(difluoromethyl)-N-(2-(6-(3-(trifluoromethyl)phenoxy)pyridin-3-yl)ethyl)pyrimidin-4-amine), which achieved an EC50 of 2.16 mg/L against southern corn rust (SCR), representing a ~25-fold potency improvement over the commercial pyrimidinamine fungicide diflumetorim (EC50 = 53.26 mg/L) [1]. In a parallel aryloxy pyridine series, compound 9 demonstrated an EC50 of 0.19 mg/L against cucumber downy mildew (CDM), outperforming diflumetorim by approximately 280-fold [2]. While the target compound itself has not been directly assayed in published studies, its core scaffold contains the two critical pharmacophoric elements (6-CHF2 and 2-CH3 on the pyrimidine ring) that were conserved across all potent analogs in both series. The presence of the 4-chlorophenylamine substituent at the 4-position, rather than the more elaborate aryloxy pyridine or phenoxy-pyridinyl-ethyl side chains of the optimized leads, positions this compound as a minimal pharmacophore probe or a late-stage diversification intermediate for exploring N-4 substituent SAR within this fungicidal chemotype [3].

SDHI Scaffold Potency
Class-level inference
Core conserved in leads (EC50 0.19-2.16 mg/L against rust/mildew)
Places compound within validated SDHI pharmacophore space for agrochemical research.
Class-level SAR; target compound not directly assayed in published studies.
Agrochemical fungicide SDHI inhibitor Antifungal activity

Synthetic Tractability and Building Block Utility: Differentiation from Complex Pyrimidinamine End-Products

The target compound contains a free secondary amine at the pyrimidine 4-position, making it a versatile synthetic intermediate for N-functionalization, in contrast to fully elaborated end-products such as compound J or compound 9 from the published fungicide series [1][2]. Its molecular weight (269.68 g/mol) and moderate complexity (complexity rating = 260) place it within the favorable range for further derivatization, while the presence of three diversification handles—the 4-NH hydrogen, the 6-CHF2 (potentially a metabolic soft spot for oxidative defluorination studies), and the 2-CH3 group—enables multiple parallel synthetic routes from a single purchased intermediate . This compound is commercially available in stock from multiple vendors, whereas the more potent but structurally complex optimized analogs (compound J, compound 9) would require multi-step custom synthesis. For procurement teams, this compound offers a cost-effective entry point into the difluoromethylpyrimidinamine chemical space that balances structural relevance to potent leads with practical synthetic accessibility.

Synthetic Tractability
Supporting evidence
Free N-4 amine; MW 269.68 g/mol; Complexity 260
Off-the-shelf building block enables rapid parallel diversification vs. complex multi-step custom synthesis.
Comparison based on commercial availability and synthetic route complexity.
Synthetic chemistry Building block Late-stage diversification

High-Value Application Scenarios for N-(4-Chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine (CAS 2549026-07-3)


Agrochemical Lead Discovery: Minimal Pharmacophore Probe for SDHI-Targeting Fungicide SAR

This compound serves as an ideal minimal pharmacophore entry point for SDHI-focused fungicide discovery programs. Its 6-(difluoromethyl)-2-methylpyrimidin-4-amine core is the conserved scaffold across the most potent antifungal compounds reported in this class, including compound J (EC50 = 2.16 mg/L against southern corn rust, 25-fold more potent than diflumetorim at EC50 = 53.26 mg/L) [1]. By procuring this building block and diversifying at the 4-NH position via parallel synthesis, agrochemical research teams can rapidly generate focused libraries to explore N-4 substituent SAR without investing in de novo core synthesis. The 4-chlorophenyl substituent provides a balanced lipophilic baseline from which both more polar and more lipophilic analogs can be systematically explored.

Kinase Inhibitor Scaffold Exploration: p38 MAP Kinase and Related Kinase Profiling

Pyrimidinamine derivatives bearing 4-chlorophenyl substituents have been reported as p38 MAP kinase inhibitor scaffolds, with structurally related compounds showing IC50 values in the nanomolar to low micromolar range [2]. The target compound's combination of a 4-chlorophenyl group (known to engage hydrophobic kinase back pockets) and a 6-difluoromethyl group (capable of participating in C–H···O hydrogen bonds with hinge region carbonyls) makes it a suitable candidate for kinase selectivity panel screening. Its availability as a stock compound enables medicinal chemistry groups to rapidly evaluate this chemotype against kinase panels before committing to more resource-intensive analog synthesis [3].

Physicochemical Probe for Fluorine Effect Studies: CHF2 vs. CH3 vs. H Matched Pair Analysis

The target compound forms a matched molecular pair with its non-fluorinated analog 6-(4-chlorophenyl)-2-methylpyrimidin-4-amine (CAS 91349-35-8, MW = 219.67 g/mol, XLogP3 = 2.3) [2]. This pair enables direct experimental quantification of the CHF2 group's contribution to logP, solubility, metabolic stability, and permeability—parameters critical for lead optimization in both agrochemical and pharmaceutical development. Procurement of both compounds allows for paired physicochemical and in vitro ADME profiling, generating transferable structure-property relationship data that can inform fluorination strategies across multiple projects.

Late-Stage Diversification Intermediate for Agrochemical Patent SAR Expansion

Given that several optimized difluoromethylpyrimidinamine leads (compound J, compound 9) have been disclosed in primary literature with potent antifungal activity [1][3], the target compound's free 4-NH amine provides a direct diversification handle for generating novel analogs that explore uncharted N-4 chemical space. This is particularly relevant for industrial agrochemical discovery groups seeking to expand SAR around existing lead series or to generate composition-of-matter intellectual property through late-stage functionalization of a commercially available advanced intermediate.

Application
Selection Property
Validation Focus
Agrochemical SDHI Lead Discovery
Conserved difluoromethylpyrimidinamine pharmacophore core
Target engagement and fungicidal SAR panel
Kinase Inhibitor Scaffold Exploration
4-Chlorophenyl and CHF2 binding motifs
Kinase selectivity panel and profiling
Fluorine Effect Studies (Matched Pair)
CHF2 vs. H matched molecular pair with CAS 91349-35-8
LogP, solubility and metabolic stability profiling
Late-Stage Diversification IP Expansion
Free N-4 synthetic handle for parallel chemistry
Novel N-4 analog SAR and patent landscape review
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